molecular formula C20H24N2O2 B11593218 2-(2-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide

2-(2-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B11593218
M. Wt: 324.4 g/mol
InChI Key: KQJYYDZPYZELJD-UHFFFAOYSA-N
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Description

2-(2-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methyl group and an acetamide group linked to a phenoxyphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with Methyl Group: The piperidine ring is then methylated using methylating agents such as methyl iodide.

    Formation of the Acetamide Group: The acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.

    Attachment of the Phenoxyphenyl Moiety: The final step involves the coupling of the phenoxyphenyl group to the acetamide through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of appropriate solvents and catalysts.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(2-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methylpiperidin-1-yl)-N-(4-phenyl)acetamide
  • 2-(2-methylpiperidin-1-yl)-N-(4-methoxyphenyl)acetamide
  • 2-(2-methylpiperidin-1-yl)-N-(4-chlorophenyl)acetamide

Uniqueness

2-(2-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide is unique due to the presence of the phenoxyphenyl moiety, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

2-(2-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C20H24N2O2/c1-16-7-5-6-14-22(16)15-20(23)21-17-10-12-19(13-11-17)24-18-8-3-2-4-9-18/h2-4,8-13,16H,5-7,14-15H2,1H3,(H,21,23)

InChI Key

KQJYYDZPYZELJD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

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